3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Its structure includes a 3-hydroxy group, a 3-(morpholin-4-yl)propyl chain at position 1, a phenyl group at position 5, and a phenylcarbonyl substituent at position 2. Its molecular formula is C₂₈H₂₉N₂O₄, with a molecular weight of 469.55 g/mol .
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-22(19-10-5-2-6-11-19)20-21(18-8-3-1-4-9-18)26(24(29)23(20)28)13-7-12-25-14-16-30-17-15-25/h1-6,8-11,21,27H,7,12-17H2/b22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIIKYBDBTSAP-LSDHQDQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCathepsin F , a cysteine protease involved in protein degradation.
Mode of Action
It’s known that the compound belongs to the class of organic compounds known asamphetamines and derivatives . These compounds are derived from 1-phenylpropan-2-amine and are known to interact with various receptors in the body.
Biological Activity
The compound 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative notable for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article aims to explore the biological activity of this compound through a review of relevant studies, including case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolone core, morpholine moiety, and phenyl groups, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications. Key areas of interest include:
- Anti-inflammatory properties
- Anticancer activity
- Neuroprotective effects
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation. For example, studies have shown that derivatives can suppress the production of leukotrienes, which are mediators of inflammation. The inhibition of leukotriene B4 (LTB4) production in human polymorphonuclear leukocytes suggests that this compound may also possess similar properties .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-Hydroxy Compound | TBD | Inhibition of LTB4 production |
| 6-Hydroxy-1,2,3,4-tetrahydrobenzopyran | 12 | Radical scavenging |
| 2,3-Dihydro-5-benzofuranol | 8 | Membrane partitioning |
Anticancer Activity
The anticancer potential of the compound has also been explored. Studies demonstrate that it may induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. The presence of phenyl groups is often associated with enhanced cytotoxicity against various cancer types.
Case Study: Anticancer Effects
In a study examining the effects on breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and protecting against oxidative damage in neuronal cells. This property could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Table 2: Summary of Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Neuronal cell line | Reduced oxidative stress | TBD |
| Animal model (Alzheimer's) | Improved cognitive function | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrol-2-one core but differing in substituents, focusing on physicochemical properties, synthetic yields, and structural features.
Substituent Variations and Physicochemical Properties
Key Observations:
- Substituent Impact on Solubility: The morpholinylpropyl group in the target compound and analogs (e.g., ) likely improves water solubility compared to non-polar substituents like isopropylphenyl in .
- Melting Points: The compound in has a higher melting point (221–223°C) than the morpholine-containing analogs, possibly due to reduced crystallinity from the morpholine’s flexibility.
Structural and Functional Group Analysis
- Aromatic vs. Heteroaromatic Substitutions: The target compound’s phenylcarbonyl group contrasts with the pyridinyl substituent in and hydroxyphenyl in . Pyridinyl groups may enhance hydrogen bonding, while hydroxyphenyl could increase metabolic susceptibility.
- Fluorine Substitution: The 3-fluoro-4-methoxybenzoyl group in may improve metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
Q & A
Q. What are the key steps in synthesizing 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process, including cyclization of precursor molecules and functional group modifications. Critical steps include:
- Oxidation/Reduction : Use of potassium permanganate (KMnO₄) for controlled oxidation and lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
- Cyclization : Base-assisted cyclization under reflux conditions (e.g., ethanol or THF at 70–80°C) to form the pyrrolidinone core .
- Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (±5°C stability), and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key data should be reported?
Essential techniques include:
- 1H/13C NMR : Confirm regiochemistry of the morpholinylpropyl substituent (δ 2.4–3.1 ppm for morpholine protons) and phenylcarbonyl groups (δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Validate molecular weight (theoretical m/z 463.18 for C₂₇H₂₆N₂O₄) with <3 ppm error .
- FTIR : Identify hydroxy (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1700 cm⁻¹) functional groups .
- Melting Point : Report as a range (e.g., 209–211°C) to assess crystallinity .
Q. How do the morpholinyl and phenylcarbonyl substituents influence the compound's reactivity?
- Morpholinylpropyl : Enhances solubility in aqueous media via tertiary amine hydrogen bonding and participates in salt formation with acidic protons .
- Phenylcarbonyl : Stabilizes the pyrrolidinone core through resonance and directs electrophilic substitution reactions to the para position of the phenyl ring .
Advanced Research Questions
Q. How can contradictory yield data in synthetic protocols be resolved?
Discrepancies often arise from:
- Impurity in Starting Materials : Use HPLC-grade reagents and validate purity via TLC before reactions .
- Oxygen Sensitivity : Conduct reactions under nitrogen/argon for intermediates prone to oxidation (e.g., hydroxy-pyrrolidinones) .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR or LC-MS to identify optimal termination points .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with proteins (e.g., kinases) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp86 in p38 MAP kinase) .
- SAR Studies : Modify substituents (e.g., replacing phenyl with 4-Cl-phenyl) and correlate changes with IC₅₀ values using linear regression models .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent Screening : Test >10 solvent systems (e.g., DMSO/water, acetone/hexane) to obtain single crystals .
- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing <1 Å) with anisotropic displacement parameters for non-H atoms .
- Twinned Crystals : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections in cases of merohedral twinning .
Q. How can conflicting bioactivity data across cell lines be systematically analyzed?
- Dose-Response Curves : Use GraphPad Prism to calculate Hill slopes and identify off-target effects at high concentrations (>10 µM) .
- Proteomics Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to map selectivity against 468 kinases .
- Metabolic Stability Assays : Correlate IC₅₀ shifts in HepG2 vs. HEK293 cells with CYP450-mediated degradation using LC-MS/MS .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Store under nitrogen and use Schlenk lines for transfers .
- Troubleshooting Low NMR Signal : Increase sample concentration to >20 mg/mL or employ cryoprobes for 13C detection .
- Validating Purity : Combine HPLC (≥99% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
